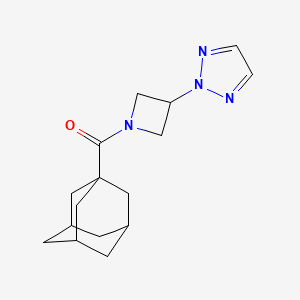
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)((3r,5r,7r)-adamantan-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)((3r,5r,7r)-adamantan-1-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Anti-inflammatory Applications
The novel tetrahydropyrimidine–adamantane hybrids, including derivatives structurally related to the specified compound, have been synthesized and evaluated for their anti-inflammatory activities. These hybrids show excellent and promising anti-inflammatory activities, demonstrating the potential utility of adamantane-based compounds in therapeutic interventions against inflammation-related disorders (Kalita et al., 2015).
Catalyst in Huisgen 1,3-Dipolar Cycloadditions
A derivative involving a tris(triazolyl)methanol-Cu(I) structure, related to the compound , has been developed as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions. This catalyst facilitates reactions on water or under neat conditions with low catalyst loadings and short reaction times, demonstrating the compound's potential in facilitating organic synthesis processes (Ozcubukcu et al., 2009).
Antimicrobial and Anticonvulsant Evaluation
Novel derivatives have been synthesized and evaluated for their in vitro antibacterial, antifungal, and anticonvulsant activities. These studies reveal moderate antibacterial and antifungal activities against specific strains, as well as excellent anticonvulsant activity, showcasing the diverse biomedical applications of adamantane and triazole derivatives (Rajasekaran et al., 2006).
Photolysis and Pyrolysis Studies
Research into the photolysis and pyrolysis of triazinones to form fused azetinones, including adamantyl derivatives, has provided insights into the chemical behavior of such compounds under various conditions. These studies contribute to a deeper understanding of the chemical properties and reaction mechanisms of adamantane-related compounds (Bashir & Gilchrist, 1973).
Potential Anti-inflammatory Agent
A novel potential anti-inflammatory agent, 3-(adamantan-1-yl)-4-ethyl-1H-1,2,4-triazole-5(4H)thione, has undergone comprehensive investigation to predict its mechanism of biological activity. This research highlights the importance of structural analysis in understanding the bioactivity of novel compounds (Al-Tamimi et al., 2014).
Mechanism of Action
Target of action
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties
Mode of action
The mode of action of adamantane derivatives often involves interactions with carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives
Biochemical pathways
The biochemical pathways affected by adamantane derivatives can be diverse, depending on the specific functional groups attached to the adamantane core
Pharmacokinetics
The pharmacokinetics of adamantane derivatives can vary widely, depending on their specific chemical structure
Result of action
The molecular and cellular effects of adamantane derivatives can be diverse, depending on their specific targets and mode of action
Action environment
The action, efficacy, and stability of adamantane derivatives can be influenced by various environmental factors, including temperature, pH, and the presence of other molecules
properties
IUPAC Name |
1-adamantyl-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c21-15(19-9-14(10-19)20-17-1-2-18-20)16-6-11-3-12(7-16)5-13(4-11)8-16/h1-2,11-14H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYRJKCSMDRWBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N4CC(C4)N5N=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

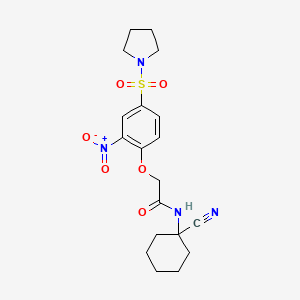
![diethyl (E,4E)-4-[amino-[4-(4-chlorophenyl)piperazin-1-yl]methylidene]-2-cyanopent-2-enedioate](/img/structure/B2566170.png)
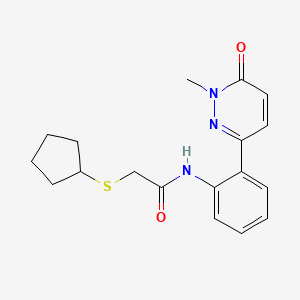
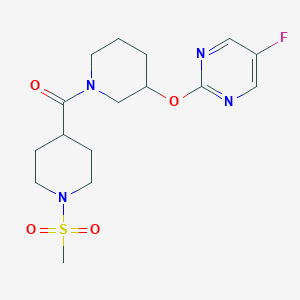
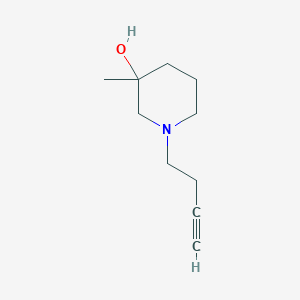
![Tert-butyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2566177.png)


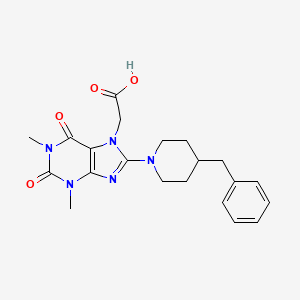
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-propan-2-yloxybenzamide](/img/structure/B2566182.png)
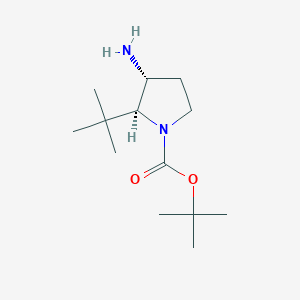

![(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2566188.png)
